molecular formula C27H48O B12418865 (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol (ACI)

(3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol (ACI)

Katalognummer: B12418865
Molekulargewicht: 393.7 g/mol
InChI-Schlüssel: QYIXCDOBOSTCEI-DGYVRKDASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound 5, also known as 5-Hydroxymethylfurfural (5-HMF), is an organic compound derived from sugars. It is a versatile platform chemical with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. 5-HMF is characterized by its furan ring structure with a hydroxymethyl group attached to the 5-position, making it a valuable intermediate for the synthesis of numerous chemicals and materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-HMF can be synthesized through the dehydration of hexose sugars, such as glucose and fructose. The reaction typically involves acidic catalysts, such as sulfuric acid or hydrochloric acid, under elevated temperatures. The process can be carried out in various solvents, including water, dimethyl sulfoxide, and ionic liquids .

Industrial Production Methods

In industrial settings, 5-HMF is produced using continuous flow reactors to ensure efficient heat and mass transfer. The use of heterogeneous catalysts, such as ion-exchange resins and zeolites, has been explored to improve the yield and selectivity of 5-HMF production. Additionally, biomass-derived feedstocks, such as lignocellulosic materials, are being investigated as sustainable sources for 5-HMF production .

Analyse Chemischer Reaktionen

Types of Reactions

5-HMF undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming 5-HMF into valuable derivatives and intermediates .

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-HMF has garnered significant attention in scientific research due to its diverse applications:

Wirkmechanismus

The mechanism of action of 5-HMF involves its interaction with various molecular targets and pathways. In biological systems, 5-HMF can scavenge free radicals, thereby exhibiting antioxidant properties. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-HMF has been shown to interact with hemoglobin, increasing its affinity for oxygen and potentially alleviating symptoms of sickle cell anemia .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of 5-HMF

5-HMF stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo a wide range of chemical transformations makes it a versatile intermediate for the synthesis of various valuable compounds. Additionally, its potential therapeutic properties, such as antioxidant and anti-inflammatory effects, distinguish it from other furan derivatives .

Eigenschaften

Molekularformel

C27H48O

Molekulargewicht

393.7 g/mol

IUPAC-Name

(3R,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D

InChI-Schlüssel

QYIXCDOBOSTCEI-DGYVRKDASA-N

Isomerische SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.